

An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-aminopyridine-4-carboxylate**

Cat. No.: **B145495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-aminopyridine-4-carboxylate**, a key biochemical reagent and intermediate in organic synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications in life sciences and drug discovery, with a focus on providing detailed protocols and structured data for laboratory use.

Core Physicochemical Properties

Methyl 3-aminopyridine-4-carboxylate, also known as Methyl 3-aminoisonicotinate, is a pyridine derivative with the chemical formula $C_7H_8N_2O_2$. Its molecular structure, featuring both an amino group and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules.^[1]

Property	Value	Source(s)
Molecular Weight	152.15 g/mol	[1] [2]
CAS Number	55279-30-6	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2]
Appearance	Yellow crystal or pale brown solid	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]
InChI Key	XLQIGLBALJNHKR-UHFFFAOYSA-N	
SMILES	COC(=O)c1ccncc1N	

Synthesis of Methyl 3-aminopyridine-4-carboxylate

The synthesis of **Methyl 3-aminopyridine-4-carboxylate** is well-established and can be reliably achieved through a multi-step process beginning with a commercially available starting material, methyl isonicotinate.^[3] The general synthetic strategy involves the nitration of the pyridine ring, followed by the reduction of the introduced nitro group to yield the final amino product.^[3]

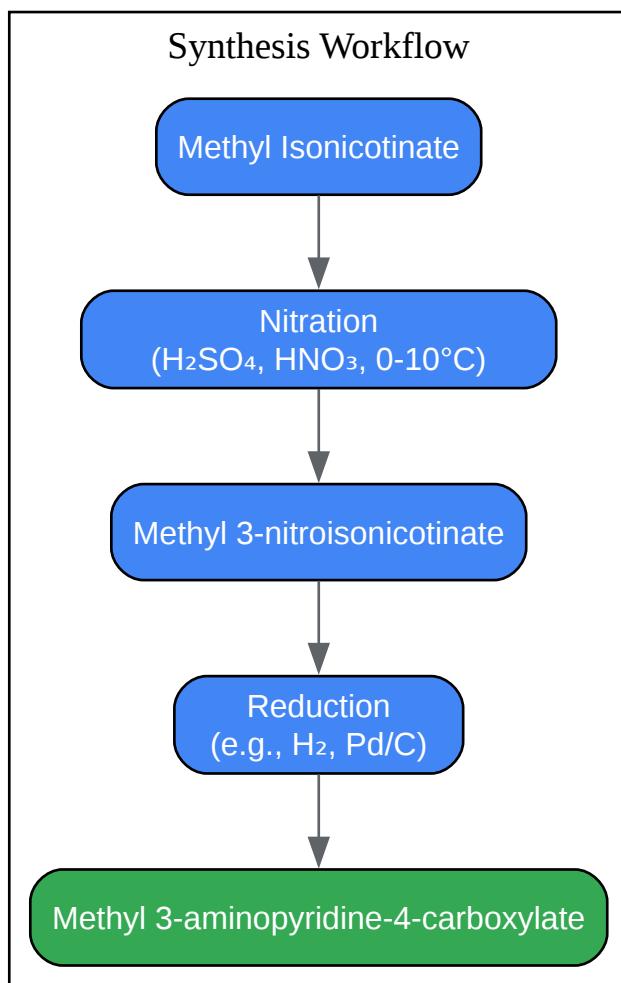
Experimental Protocol: General Two-Step Synthesis

Step 1: Nitration of Methyl Isonicotinate

This initial step involves an electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 3-position of the pyridine ring. The ester group at the 4-position directs the nitration to the meta position, ensuring high regioselectivity.^[3]

- Reagents and Materials:

- Methyl isonicotinate
- Concentrated sulfuric acid (H₂SO₄)


- Concentrated nitric acid (HNO₃)
- Ice bath
- Reaction flask with magnetic stirrer
- Procedure:
 - Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath to 0-10°C.
 - Slowly add methyl isonicotinate to the cooled nitrating mixture while stirring.
 - Maintain the reaction temperature between 0-10°C to minimize the formation of byproducts.[\[3\]](#)
 - Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).
 - Upon completion, carefully quench the reaction by pouring it over crushed ice.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product, methyl 3-nitroisonicotinate, with an organic solvent.
 - Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude nitro derivative.

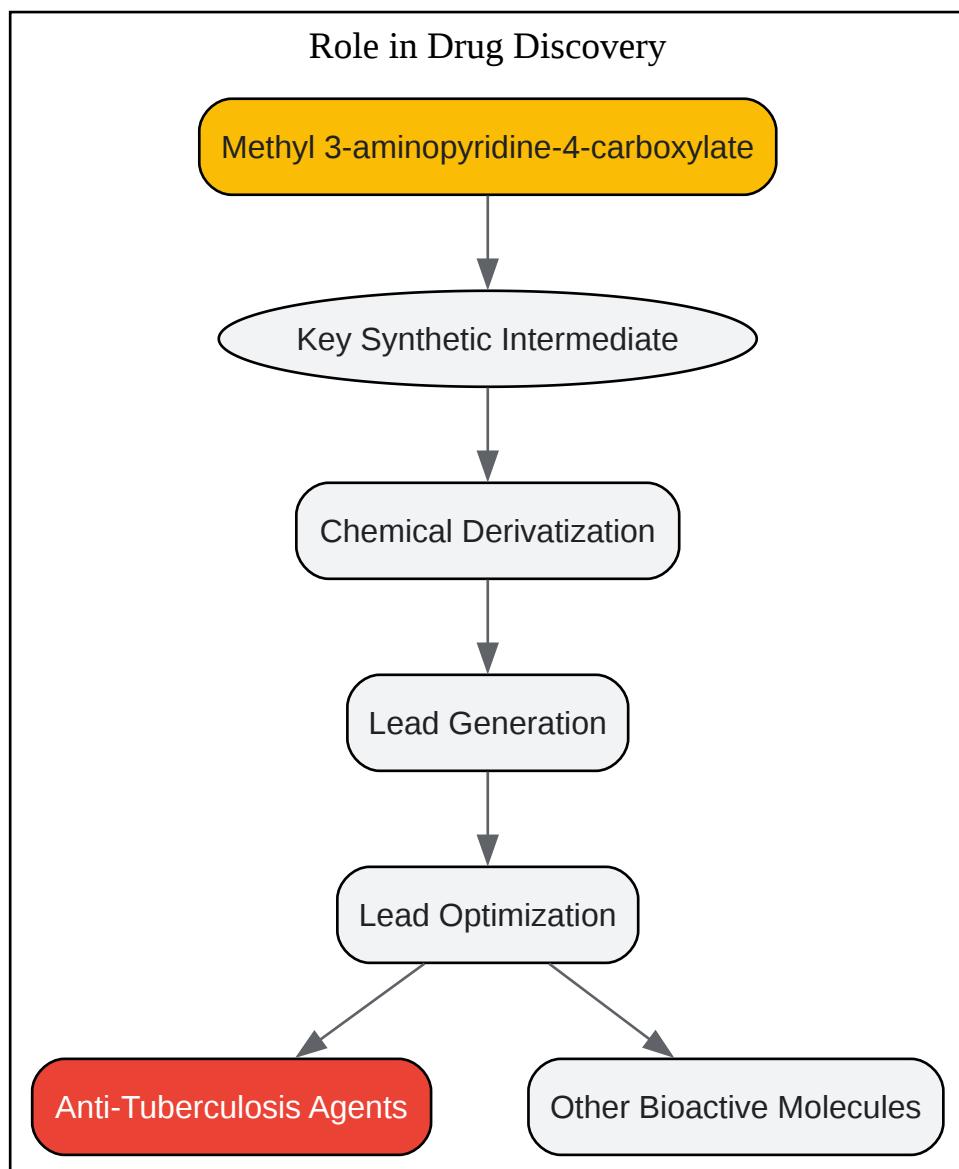
Step 2: Reduction of Methyl 3-nitroisonicotinate

The subsequent step is the reduction of the nitro group to an amino group (-NH₂) to yield **Methyl 3-aminopyridine-4-carboxylate**.[\[3\]](#)

- Reagents and Materials:
 - Methyl 3-nitroisonicotinate
 - Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or a metal catalyst like tin(II) chloride in hydrochloric acid)
 - Solvent (e.g., Methanol or Ethanol for catalytic hydrogenation)

- Hydrogenation apparatus or reaction flask
- Procedure (Catalytic Hydrogenation Example):
 - Dissolve the methyl 3-nitroisonicotinate in a suitable solvent like methanol.
 - Add a catalytic amount of 10% Pd/C.
 - Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude **Methyl 3-aminopyridine-4-carboxylate**.
 - The product can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **Methyl 3-aminopyridine-4-carboxylate**.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for **Methyl 3-aminopyridine-4-carboxylate** is not widely available in public literature, it is recognized as a valuable intermediate in medicinal chemistry.^{[1][4]} Its primary application lies in serving as a building block for the synthesis of more complex, biologically active molecules.^[1]

Notably, this compound is cited as a key intermediate in the development of anti-tuberculosis agents.^[1] The aminopyridine scaffold is a common feature in many pharmacologically active

compounds, and the specific arrangement of functional groups in **Methyl 3-aminopyridine-4-carboxylate** allows for further chemical modifications to explore structure-activity relationships in drug design.[1] Its utility also extends to biochemical research, where it may be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]

[Click to download full resolution via product page](#)

Caption: Role of **Methyl 3-aminopyridine-4-carboxylate** as a building block in drug discovery.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Purity analysis of **Methyl 3-aminopyridine-4-carboxylate** is typically performed using HPLC.

[1] While a specific monograph is not publicly available, a general method can be established as follows.

- Instrumentation:

- HPLC system with a UV detector
 - C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase:

- A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - A starting gradient could be 95:5 (aqueous:organic), ramping to a higher organic concentration over 15-20 minutes.

- Procedure:

- Prepare a standard solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
 - Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
 - Set the UV detector to a wavelength where the compound has maximum absorbance.
 - Inject a small volume (e.g., 10 µL) of the sample.
 - The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Note: This is a general protocol and should be optimized for the specific instrumentation and column used.

Signaling Pathways

Currently, there is no direct evidence in the available scientific literature linking **Methyl 3-aminopyridine-4-carboxylate** itself to the modulation of specific signaling pathways. Its role is primarily understood as a precursor to other molecules that may have biological activity. The ultimate biological targets and pathway interactions would be dependent on the final structure of the derivative synthesized from this intermediate.

In conclusion, **Methyl 3-aminopyridine-4-carboxylate** is a chemical compound with established utility in synthetic and medicinal chemistry. While detailed biological characterization of the molecule itself is limited, its importance as a versatile building block, particularly in the pursuit of novel therapeutics, is clear. Further research into the derivatives of this compound may yet uncover specific and potent biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 3-aminopyridine-4-carboxylate | 55279-30-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com